EHNA-Hydrochlorid
Übersicht
Beschreibung
Adenosine Deaminase Inhibitor is any substance that inhibits adenosine deaminase, an enzyme involved with the degradation of adenine in purine metabolism and that acts as a positive regulator of T-cell coactivation.
Wissenschaftliche Forschungsanwendungen
Adenosin-Deaminase-Inhibitor
EHNA-Hydrochlorid ist bekannt als ein Adenosin-Deaminase-Inhibitor . Es wurde in der Nukleosidsupplementation verwendet, um den Abbau von Desoxyadenosin durch das Enzym Adenosin-Deaminase zu hemmen .
Phosphodiesterase-Inhibitor
This compound wirkt als ein PDE II-selektiver Phosphodiesterase-Inhibitor . Es hat einen IC50-Wert von 0,8 bzw. 2 µM gegenüber menschlicher und proziner PDE II .
Antitumor-Wirkung
This compound besitzt eine Antitumor-Wirkung . Die spezifischen Mechanismen und Anwendungen in diesem Bereich könnten jedoch weitere Forschung erfordern.
Untersuchung der Bewegung von Autophagosomen
This compound wurde zur Behandlung von Mikroexplantatkulturen verwendet, um die Richtung und den Motor zu untersuchen, der für die Bewegung von Autophagosomen in Axonen verantwortlich ist .
Erhaltung der Pluripotenz in menschlichen embryonalen Stammzellen
This compound in einer Konzentration von 10 µM soll die Differenzierung wirksam und reversibel blockieren und die Pluripotenz der menschlichen embryonalen Stammzellinie SA121 in fütterungsfreien Kulturen aufrechterhalten
Wirkmechanismus
Target of Action
EHNA hydrochloride primarily targets two enzymes: cyclic nucleotide phosphodiesterase 2 (PDE2) and adenosine deaminase (ADA) . PDE2 is an enzyme that breaks down the secondary messenger molecules cAMP and cGMP, which are involved in a variety of cellular responses. ADA, on the other hand, is responsible for the breakdown of adenosine, a molecule that plays a crucial role in various biochemical processes, including energy transfer and signal transduction .
Mode of Action
EHNA hydrochloride acts as a dual inhibitor of PDE2 and ADA . It inhibits the activity of PDE2, thereby increasing the levels of cAMP and cGMP in cells . This can amplify the cellular responses mediated by these secondary messengers. EHNA hydrochloride also inhibits ADA, leading to an increase in adenosine levels, which can have various effects depending on the cellular context .
Biochemical Pathways
By inhibiting PDE2 and ADA, EHNA hydrochloride affects several biochemical pathways. The increase in cAMP and cGMP levels can enhance the signaling pathways that these molecules are involved in, leading to various downstream effects . The inhibition of ADA and the resulting increase in adenosine levels can also impact numerous biochemical processes, given the widespread role of adenosine in the body .
Result of Action
The inhibition of PDE2 and ADA by EHNA hydrochloride can lead to a variety of cellular and molecular effects. For instance, it has been reported to suppress the spontaneous differentiation of human embryonic stem cells in feeder-free conditions . This suggests that EHNA hydrochloride could be useful in stem cell research and regenerative medicine .
Biochemische Analyse
Biochemical Properties
EHNA hydrochloride exerts a concentration inhibition of the cGMP-stimulated PDE2 activity . It interacts with enzymes such as PDE2 and ADA . EHNA hydrochloride exhibits normal Michaelian kinetics of inhibition for the cyclic GMP-stimulated PDE2 activity .
Cellular Effects
EHNA hydrochloride plays roles in mediating diverse pharmacological responses, including antiviral, antitumour and antiarrhythmic effects . It also suppresses spontaneous differentiation of human embryonic stem cells in feeder-free conditions .
Molecular Mechanism
EHNA hydrochloride completely ablates the ability of cyclic GMP to activate PDE2 activity, while having a much smaller inhibitory effect on the unstimulated PDE2 activity . It prevents dAdo degradation and increases mitochondrial dATP levels in fibroblasts .
Metabolic Pathways
EHNA hydrochloride is involved in the cGMP signaling pathway . It interacts with enzymes such as PDE2 and ADA
Biologische Aktivität
Erythro-9-(2-hydroxy-3-nonyl)adenine hydrochloride, commonly referred to as EHNA hydrochloride, is a significant compound in biochemical research due to its dual inhibitory action on adenosine deaminase (ADA) and phosphodiesterase type 2 (PDE2). This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
EHNA hydrochloride has the empirical formula C₁₄H₂₃N₅O·HCl and a molecular weight of 313.83 g/mol. It is characterized as a white powder with a melting point between 183°C and 184°C. The compound is soluble in dimethyl sulfoxide (DMSO) and ethanol.
Inhibition of Adenosine Deaminase
EHNA acts as a reversible inhibitor of adenosine deaminase, with an IC50 value of approximately 1.2 μM in human red blood cells. By inhibiting ADA, EHNA increases the levels of adenosine, which can influence various physiological processes such as neurotransmission and vascular function. This mechanism has been shown to affect RNA editing processes, particularly those involving serotonin receptor mRNA transcripts .
Inhibition of Phosphodiesterase Type 2
EHNA also selectively inhibits cGMP-stimulated phosphodiesterase type 2 (PDE2), with an IC50 ranging from 0.8 to 4 μM . This inhibition leads to elevated levels of cyclic guanosine monophosphate (cGMP), which plays critical roles in cellular signaling pathways. The selectivity of EHNA for PDE2 over other phosphodiesterases makes it a valuable tool for studying cGMP-related signaling without significant off-target effects .
Antiviral Activity
EHNA has demonstrated significant antiviral properties, particularly against herpes simplex virus (HSV). In studies, EHNA inhibited HSV replication by 75-90% at concentrations that did not affect the viability of uninfected cells. When used in combination with adenine arabinonucleoside or cordycepin, the inhibition rate exceeded 99%, indicating a synergistic effect .
Immunological Effects
Research has shown that EHNA impacts human lymphocyte responses. At concentrations inhibiting ADA activity by 90%, EHNA reduced the incorporation of tritiated leucine into proteins and thymidine uptake in peripheral blood mononuclear cells. This suggests that EHNA may modulate immune responses through its effects on adenosine signaling pathways .
Summary of Biological Activities
Case Studies
- Antiviral Efficacy Against HSV : A study demonstrated that EHNA significantly inhibits HSV replication without affecting uninfected cells' viability or growth parameters. This finding highlights its potential use as an antiviral agent in clinical settings .
- Impact on Lymphocyte Function : Another investigation into the effects of EHNA on human lymphocytes showed that it impaired protein synthesis and cell proliferation in response to mitogenic stimuli, suggesting its role in modulating immune responses through adenosine pathway interference .
Eigenschaften
IUPAC Name |
(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O.ClH/c1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;/h8-11,20H,3-7H2,1-2H3,(H2,15,16,17);1H/t10-,11+;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVDXNJRUNJMYOZ-VZXYPILPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.82 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81408-45-9, 58337-38-5 | |
Record name | Erythro-9-(2-hydroxy-3-nonyl)adenine monohydrochloride, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081408459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EHNA HCl | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263164 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | ERYTHRO-9-(2-HYDROXY-3-NONYL)ADENINE MONOHYDROCHLORIDE, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5LD6S82A2N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.